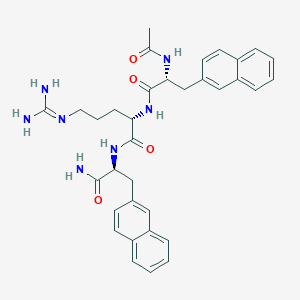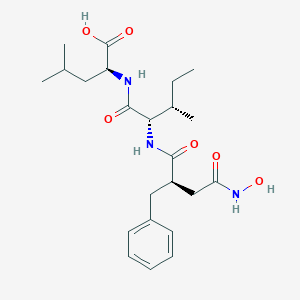
Bax inhibitor peptide V5
Vue d'ensemble
Description
Le peptide inhibiteur de Bax V5, communément appelé BIP-V5, est un inhibiteur peptidique qui empêche la translocation de la protéine Bax vers les mitochondries. Bax est un membre pro-apoptotique de la famille des protéines Bcl-2, qui jouent un rôle crucial dans l'apoptose dépendante des mitochondries. Le BIP-V5 est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber l'apoptose, favorisant ainsi la survie cellulaire .
Applications De Recherche Scientifique
BIP-V5 has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of apoptosis in cancer cells, providing insights into potential therapeutic strategies.
Diabetes Research: BIP-V5 has been shown to enhance insulin secretion and improve islet graft function in diabetic models.
Neuroscience: It is used to investigate neuroprotective effects in models of neurodegenerative diseases.
Cell Biology: BIP-V5 helps in understanding the mechanisms of cell death and survival
Mécanisme D'action
Target of Action
The primary target of Bax inhibitor peptide V5 (BIP-V5) is the Bax protein . Bax is a pro-apoptotic member of the Bcl-2 family proteins and plays a crucial role in mitochondria-dependent apoptosis . Bax usually resides in the cytosol and translocates to the mitochondria following apoptotic stimuli .
Mode of Action
BIP-V5 is a cell-permeable pentapeptide that inhibits Bax translocation to the mitochondria . It interacts with Bax, prevents its conformational change, and inhibits its mitochondrial translocation . This interaction is competitive with Ku70, another protein that binds to Bax .
Biochemical Pathways
The inhibition of Bax translocation by BIP-V5 affects the apoptosis pathway. By preventing Bax from reaching the mitochondria, BIP-V5 disrupts the process of mitochondria-dependent apoptosis . This disruption can prevent cell death induced by various agents, including staurosporine, ultraviolet light, and anti-cancer drugs .
Pharmacokinetics
It is known that bip-v5 is a cell-permeable peptide , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BIP-V5.
Result of Action
The primary result of BIP-V5’s action is the inhibition of apoptosis . By preventing Bax translocation and subsequent mitochondrial-dependent apoptosis, BIP-V5 can protect cells from death induced by various stimuli . This cytoprotective effect has potential implications in the treatment of diseases where apoptosis plays a key role, such as cancer .
Action Environment
It is known that bip-v5 displays extended stability in culture medium, suggesting it may be relatively stable under various environmental conditions
Safety and Hazards
Orientations Futures
BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .
Analyse Biochimique
Biochemical Properties
Bax inhibitor peptide V5 functions by inhibiting the translocation of Bax to the mitochondria, thereby preventing Bax-mediated apoptosis. This peptide interacts with several key biomolecules, including Bax itself, Ku70, and other members of the Bcl-2 family. The interaction with Ku70 is particularly important, as Ku70 binds to Bax and inhibits its pro-apoptotic activity. This compound mimics this interaction, effectively blocking Bax from inducing apoptosis .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In particular, it has been demonstrated to protect cells from apoptosis induced by various stimuli, including ultraviolet radiation and anti-cancer drugs. This peptide upregulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 . These changes in protein expression lead to enhanced cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition is competitive with Ku70, which naturally binds to Bax and inhibits its activity. By mimicking the Bax-binding domain of Ku70, this compound effectively blocks Bax-mediated apoptosis. Additionally, this peptide has been shown to inhibit caspase-independent necrotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated extended stability in culture medium, maintaining its activity for up to three days. This stability is crucial for its effectiveness in experimental applications. Over time, the peptide continues to inhibit apoptosis and enhance cell survival, with no significant degradation observed under standard storage conditions .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways related to apoptosis. By inhibiting Bax, the peptide prevents the release of cytochrome c from the mitochondria, which is a key step in the activation of the apoptotic cascade. This inhibition also affects the activation of downstream caspases, further preventing cell death. The peptide’s interaction with Ku70 and other Bcl-2 family proteins is central to its role in these pathways .
Transport and Distribution
This compound is a cell-permeable peptide, allowing it to be effectively transported into cells. Once inside the cell, it interacts with Bax and other target proteins to exert its effects. The peptide’s distribution within the cell is influenced by its binding interactions, particularly with Ku70, which helps localize it to the cytosol where Bax is present .
Subcellular Localization
Within the cell, this compound is primarily localized in the cytosol. This localization is crucial for its function, as it needs to interact with Bax before Bax translocates to the mitochondria. The peptide’s design, based on the Bax-binding domain of Ku70, ensures that it effectively competes with Bax for binding, preventing Bax from inducing apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BIP-V5 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Couplage : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur de l'acide aminé est éliminé.
Élongation : Les acides aminés suivants sont ajoutés un par un, les étapes de couplage et de déprotection étant répétées.
Clivage : Le peptide terminé est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de BIP-V5 suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le peptide synthétisé est ensuite soumis à des processus de purification rigoureux, tels que la chromatographie liquide haute performance (HPLC), pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions
BIP-V5 subit principalement la formation de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales.
Réactifs et conditions courants
Réactifs de couplage : N,N'-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU)
Réactifs de déprotection : Acide trifluoroacétique (TFA)
Réactifs de clivage : TFA, eau et piégeurs tels que le triisopropylsilane (TIS)
Principaux produits formés
Le principal produit formé est le peptide BIP-V5 lui-même, avec une pureté élevée obtenue grâce aux techniques de purification .
Applications de recherche scientifique
BIP-V5 a une large gamme d'applications dans la recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de l'apoptose dans les cellules cancéreuses, offrant des informations sur des stratégies thérapeutiques potentielles.
Recherche sur le diabète : BIP-V5 a été démontré pour améliorer la sécrétion d'insuline et améliorer la fonction des greffes d'îlots chez les modèles diabétiques.
Neurosciences : Il est utilisé pour étudier les effets neuroprotecteurs dans les modèles de maladies neurodégénératives.
Biologie cellulaire : BIP-V5 aide à comprendre les mécanismes de mort cellulaire et de survie
Mécanisme d'action
BIP-V5 exerce ses effets en inhibant la translocation de Bax vers les mitochondries, empêchant ainsi la libération du cytochrome c et l'activation subséquente des caspases, qui sont cruciales pour l'apoptose. Le peptide se lie au domaine de liaison de Bax de Ku70, une protéine qui régule l'activité de Bax. Cette interaction empêche Bax d'induire la perméabilisation de la membrane externe mitochondriale (MOMP), inhibant ainsi l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
- Peptide inhibiteur de Bax V1 (BIP-V1)
- Peptide inhibiteur de Bax V2 (BIP-V2)
- Peptide inhibiteur de Bax V3 (BIP-V3)
Unicité de BIP-V5
BIP-V5 est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de l'apoptose médiée par Bax. Il s'est avéré plus efficace dans certains types de cellules par rapport à d'autres inhibiteurs de Bax. De plus, BIP-V5 a démontré un potentiel thérapeutique important dans divers modèles de maladies, ce qui en fait un outil précieux dans la recherche biomédicale .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUTADCTDDWPV-YFNVTMOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)









![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
